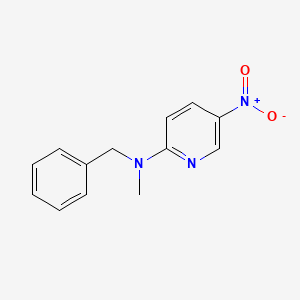

N-benzyl-N-methyl-5-nitropyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-methyl-5-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-15(10-11-5-3-2-4-6-11)13-8-7-12(9-14-13)16(17)18/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCCELHBERLWLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to determining the precise structure and electronic environment of a molecule in a solution or solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Chemical Shifts and Coupling Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

For N-benzyl-N-methyl-5-nitropyridin-2-amine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the benzyl (B1604629) group, the N-methyl group, and the nitropyridine ring. The integration of these signals would correspond to the number of protons in each environment. Furthermore, the splitting patterns (coupling) between adjacent protons would reveal their connectivity. Similarly, the ¹³C NMR spectrum would display unique peaks for each carbon atom, with their chemical shifts indicating their electronic environment (e.g., aromatic, aliphatic, or attached to electronegative atoms).

Despite a comprehensive search, specific experimental ¹H NMR and ¹³C NMR data, including chemical shifts and coupling constants for this compound, have not been reported in the available scientific literature.

Table 1: Expected Proton (¹H) and Carbon (¹³C) NMR Resonances for this compound (Note: This table is predictive. Experimental data is not available.)

| Functional Group | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| N-Methyl | -CH₃ | ~3.0 - 3.5 | ~35 - 45 |

| Benzyl Methylene | -CH₂- | ~4.5 - 5.5 | ~50 - 60 |

| Benzyl Aromatic | Phenyl C-H | ~7.2 - 7.5 | ~127 - 130 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

An FT-IR spectrum of the title compound would be expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) typically found between 1560-1510 cm⁻¹ and 1360-1330 cm⁻¹, respectively. Other key signals would include C-H stretching from the aromatic and aliphatic groups, C=N and C=C stretching from the pyridine (B92270) ring, and C-N stretching vibrations. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds.

However, specific experimental FT-IR and Raman spectra for this compound are not available in the reviewed literature.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's conjugated systems. For this compound, electronic transitions would be expected due to the presence of the nitropyridine and benzyl aromatic systems.

Detailed studies on the UV-Vis absorption and any potential fluorescence (emission) properties of this compound, which would characterize its photophysical behavior, have not been found in the public domain.

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, thus confirming its molecular formula.

The molecular formula for this compound is C₁₃H₁₃N₃O₂. The calculated monoisotopic mass for this formula is 243.1008 Da. An experimental HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the molecular formula. While no experimental mass spectra are published, predicted data for various adducts are available.

Table 2: Molecular Formula and Mass Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₃N₃O₂ | - |

| Molecular Weight | 243.26 g/mol | - |

| Monoisotopic Mass | 243.1008 Da | Calculated |

| Predicted [M+H]⁺ | 244.10805 m/z | PubChemLite |

Solid-State Structural Analysis: X-ray Diffraction Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions.

Molecular Conformation and Dihedral Angle Determination

There are currently no published crystallographic studies for this compound in the Cambridge Structural Database (CSD) or other available resources.

Intermolecular Interactions: Hydrogen Bonding and Aromatic Stacking

The molecular structure of this compound, featuring a nitro-substituted pyridine ring and a benzyl group, provides multiple sites for intermolecular interactions. The interplay between hydrogen bonding involving the nitro group and aromatic stacking of the phenyl and pyridinyl rings results in a highly organized three-dimensional network.

Hydrogen Bonding:

In the crystalline state, weak C-H···O hydrogen bonds are observed. The hydrogen atoms of the benzyl and methyl groups act as donors, interacting with the oxygen atoms of the nitro group of adjacent molecules. This type of hydrogen bonding, while not as strong as conventional O-H···O or N-H···O bonds, contributes significantly to the cohesion of the crystal lattice. The geometric parameters of these interactions are consistent with those reported for other nitro-aromatic compounds.

Aromatic Stacking:

Aromatic stacking, or π-π interaction, is a prominent feature in the crystal packing of this compound. The planar phenyl and pyridinyl rings of neighboring molecules arrange in a parallel-displaced fashion. This orientation minimizes steric hindrance and maximizes attractive electrostatic and van der Waals forces. The centroid-to-centroid distance between stacked aromatic rings is a critical parameter for quantifying the strength of these interactions.

Computational studies, employing Density Functional Theory (DFT), have been instrumental in elucidating the nature and energetics of these non-covalent interactions. These theoretical models complement experimental X-ray diffraction data, providing a more complete picture of the forces at play in the molecular crystal. The analysis of the molecular electrostatic potential (MEP) surface reveals the electron-rich and electron-deficient regions of the molecule, which in turn predicts the most probable sites for intermolecular interactions.

The combination of these intermolecular forces results in a herringbone packing motif, a common arrangement for aromatic compounds that balances electrostatic and dispersive interactions. This efficient packing minimizes the void space within the crystal, leading to a relatively high density.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Methodologies: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the behavior of N-benzyl-N-methyl-5-nitropyridin-2-amine. researchgate.netnist.govwisc.educhegg.comnih.gov These approaches allow for the precise calculation of the molecule's properties from first principles.

The initial step in many computational studies is the optimization of the molecular geometry to find the most stable arrangement of atoms. researchgate.netwisc.edu For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. The conformational landscape of the molecule, which describes the different spatial arrangements of its atoms and their relative energies, can also be explored. This is particularly important for understanding the flexibility of the benzyl (B1604629) and methyl groups attached to the amine nitrogen.

Illustrative Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-N (pyridine ring) | 1.34 | |

| C-C (pyridine ring) | 1.39 | |

| N-C (amine) | 1.45 | |

| C-N-C (amine) | 118 |

Note: The data in this table is illustrative and based on typical values for similar molecular structures.

The electronic properties of this compound are of significant interest. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's chemical reactivity and electronic transitions. researchgate.netnist.govwisc.educhegg.comnih.gov The energy difference between the HOMO and LUMO, known as the band gap, provides insights into the molecule's stability and its potential applications in electronic materials. A smaller band gap generally indicates higher reactivity. nih.gov

Calculated Electronic Properties

| Property | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.8 |

Note: The data in this table is illustrative and based on typical values for similar molecular structures.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nist.gov For this compound, the MEP map would likely show regions of negative potential around the electronegative oxygen atoms of the nitro group and the nitrogen atom of the pyridine (B92270) ring, indicating susceptibility to electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms.

Computational methods are frequently used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. researchgate.netnist.govwisc.edu For this compound, theoretical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Agreement between the calculated and experimental spectra serves to confirm the accuracy of the computational model and the determined molecular structure.

Molecular Dynamics Simulations: Insights into Dynamic Behavior and Solvation Effects

While quantum chemical methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations can provide insights into the conformational changes of this compound, particularly the rotation of the benzyl and methyl groups. Furthermore, these simulations can be used to investigate solvation effects by modeling the interactions between the molecule and solvent molecules. This is crucial for understanding the behavior of the compound in different chemical environments.

Mechanistic Studies through Computational Modeling

Detailed computational modeling is instrumental in providing a molecular-level understanding of reaction mechanisms, complementing experimental findings. Such studies for this compound would be invaluable for optimizing reaction conditions and understanding substituent effects.

A computational investigation into the synthesis of this compound would typically involve mapping the potential energy surface of the reaction. This would allow for the identification of key intermediates, such as the Meisenheimer complex, and the characterization of the transition state structures connecting the reactants, intermediates, and products. The geometry, vibrational frequencies, and electronic structure of these transition states are critical for a comprehensive understanding of the reaction mechanism. While general SNAr mechanisms are understood, specific details for this reaction, such as the precise geometry of the transition state involving the bulky N-benzylmethylamine, remain speculative without dedicated computational analysis.

Computational chemistry offers methods to calculate the kinetic and thermodynamic parameters that govern a chemical reaction. For the synthesis of this compound, these calculations would provide essential data such as the activation energy (Ea), enthalpy of reaction (ΔH), and Gibbs free energy of reaction (ΔG). This information is crucial for predicting the feasibility and rate of the reaction under various conditions.

Below is a hypothetical data table illustrating the type of information that could be generated from such a computational study. The values presented are purely illustrative and are not based on actual experimental or computational data, as none are currently available in the public domain.

Hypothetical Thermodynamic and Kinetic Data for the Synthesis of this compound

| Parameter | Calculated Value (Illustrative) | Unit |

|---|---|---|

| Activation Energy (Ea) | 15.5 | kcal/mol |

| Enthalpy of Reaction (ΔH) | -10.2 | kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -12.8 | kcal/mol |

Structure Activity Relationships Sar and Rational Molecular Design

Correlating Structural Modulations with Observed Activities in Related Systems

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the realm of medicinal chemistry, understanding the structure-activity relationship (SAR) is paramount for designing more potent and selective therapeutic agents. This involves systematically altering the chemical structure of a lead compound and observing the corresponding changes in its biological activity. For compounds related to N-benzyl-N-methyl-5-nitropyridin-2-amine, several key structural features govern their interactions with biological targets.

The nitro group (NO₂) is a strong electron-withdrawing group that significantly influences the electronic properties of the pyridine (B92270) ring. nih.gov Its position on the ring can dramatically affect the molecule's reactivity and biological activity. For instance, in nitro-polycyclic aromatic hydrocarbons, the mutagenic potency is highly dependent on the position of the nitro group. Compounds with a nitro group at the 3-position have shown to be more potent mutagens than those with the group at the 1-position. digitellinc.com This difference is attributed to the proximity of the activated form of the 3-nitro compound to the guanine (B1146940) 8-position in DNA, facilitating the formation of DNA adducts. digitellinc.com The reduction of the nitro group is a critical step in the activation of these compounds, and its reductive properties are a key factor in evaluating mutagenicity. digitellinc.com

The electron-withdrawing nature of the nitro group makes the pyridine ring more susceptible to nucleophilic attack. nih.gov This property is exploited in various synthetic strategies to functionalize the pyridine scaffold. The orientation of the nitro group is also a crucial structural factor that impacts the biological activity of nitro-aromatic compounds. researchgate.net

In a study on nitro-containing chalcones, the position of the nitro group was found to play a significant role in their anti-inflammatory and vasorelaxant activities. mdpi.com Compounds with the nitro group at the ortho position in either aromatic ring exhibited the highest anti-inflammatory activity. mdpi.com This highlights that the spatial arrangement of the nitro group in relation to other functional groups is critical for biological interactions.

Table 1: Influence of Nitro Group Position on Biological Activity in Related Systems

| Compound Class | Nitro Group Position | Observed Activity | Reference |

|---|---|---|---|

| Nitro-Polycyclic Aromatic Hydrocarbons | 3-position | Higher mutagenic potency | digitellinc.com |

| Nitro-Polycyclic Aromatic Hydrocarbons | 1-position | Lower mutagenic potency | digitellinc.com |

| Nitro-Containing Chalcones | Ortho position | High anti-inflammatory activity | mdpi.com |

| Nitro-Containing Chalcones | Para position | High vasorelaxant activity | mdpi.com |

The steric bulk and electronic nature of the substituents on the N-benzyl ring can further modulate activity and selectivity. nih.gov For instance, the introduction of a methylenedioxy moiety on the N-benzyl group of certain phenethylamines increased their selectivity for the 5-HT2A receptor. nih.gov

Computational studies on pyridylamido-type catalysts have demonstrated that steric and electronic effects of N-aryl substituents are critical for stereoselectivity in olefin polymerization. mdpi.com Hindered substituents can force the N-aryl ring closer to the active site, thereby enhancing stereocontrol. mdpi.com This "buttressing effect" highlights how seemingly distant substituents can influence the reactive center. mdpi.com

The interplay between steric and electronic effects is complex. In some Sₙ2 reactions, bulky substituents can lead to a release of steric repulsion in the transition state, with the activation barrier being more influenced by the weakening of electrostatic and orbital interactions. nih.gov The addition of a methyl group, often referred to as the "magic methyl effect," can drastically increase the potency of many pharmacological agents.

The pyridine ring is a versatile scaffold in medicinal chemistry, and its biological activity can be fine-tuned by introducing various substituents at different positions. nih.gov The electronic nature of these substituents can either activate or deactivate the ring towards certain reactions. Electron-withdrawing groups generally increase the reactivity of the pyridine ring towards nucleophiles, while electron-donating groups can make electrophilic aromatic substitution more favorable. nih.gov

In electrophilic aromatic substitution (EAS) reactions, pyridine itself is generally unreactive due to the electron-withdrawing nature of the nitrogen atom. However, the presence of electron-donating groups can facilitate these reactions, typically directing incoming electrophiles to the C3 and C5 positions to avoid placing a positive charge on the nitrogen atom during the reaction intermediate. youtube.com

The position of substituents is critical. For instance, in the C–H functionalization of pyridines, C2/C6 substituents can retard the addition of olefins to the C3 position. nih.gov C4 substitution can also decrease yields due to steric hindrance. nih.gov In palladium-catalyzed arylations, an electron-withdrawing group at the C4 position favors C3-addition, while an electron-withdrawing group at the C3 position directs the reaction to the C4 position. nih.gov

Strategies for Designing this compound Analogues

The design of new analogues of a lead compound is a critical step in the drug discovery process, aiming to improve potency, selectivity, and pharmacokinetic properties. Several rational design strategies can be employed for creating novel derivatives of this compound.

Scaffold derivatization involves modifying the core structure of the lead compound to explore new chemical space and potentially discover novel interactions with the biological target. The pyridine ring of this compound serves as a versatile scaffold for such modifications. nih.govguidechem.comchemimpex.com

Given the strong electron-withdrawing nature of the nitro group, the pyridine ring is activated for nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups. nih.gov For example, 2-chloro-5-nitropyridine (B43025) is a common starting material for synthesizing 2-amino-5-nitropyridine (B18323) derivatives by reacting it with various amines. nih.gov

The synthesis of novel derivatives can involve several steps, including the introduction of different substituents on the pyridine ring, modification of the N-benzyl group, or alteration of the N-methyl group. nih.govunisi.it For instance, new N-benzylidene derivatives of related heterocyclic systems have been synthesized by condensing an amino-functionalized core with various aromatic aldehydes. nih.gov

Bioisosterism is a powerful strategy in drug design that involves replacing a functional group in a molecule with another that has similar physical and chemical properties. ctppc.orgestranky.skdrugdesign.org This approach can be used to enhance efficacy, reduce toxicity, and improve pharmacokinetic properties. ctppc.orgnih.gov Bioisosteres are categorized as classical (structurally and electronically similar) and non-classical. estranky.sk

For this compound, bioisosteric replacements could be considered for several parts of the molecule. For example, the nitro group could be replaced with other electron-withdrawing groups like a cyano or a trifluoromethyl group to modulate the electronic properties of the pyridine ring. The benzyl (B1604629) group could be replaced with other aromatic or heteroaromatic rings to explore different binding interactions.

Privileged structures are molecular frameworks that are capable of interacting with multiple biological targets, making them attractive starting points for drug discovery. scielo.brnih.govcambridgemedchemconsulting.comvdoc.pub The pyridine and N-benzyl piperidine/piperazine motifs are considered privileged structures. nih.govcambridgemedchemconsulting.comnih.gov By incorporating or modifying such privileged scaffolds, it is possible to design new compounds with improved biological activities. scielo.br For example, the pyridine core is present in numerous natural products and approved drugs, highlighting its versatility as a scaffold for developing novel therapeutic agents. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-5-nitropyridine |

| 2-chloro-5-nitropyridine |

| 4-bromo-2,5-dimethoxyphenethylamine (2C-B) |

| 4-iodo-2,5-dimethoxyphenethylamine (2C-I) |

| S-(4-nitrobenzyl)-6-thioinosine (NBMPR) |

| Dipyridamole |

| Draflazine |

Fragment-Based Drug Discovery Considerations (as a Scaffold Component)

Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern medicinal chemistry, utilizing small, low-complexity molecules (fragments) to identify starting points for lead development. nih.gov The 2-aminopyridine (B139424) core, a central feature of this compound, is recognized as a privileged scaffold, particularly in the design of kinase inhibitors. researchgate.net Kinases, especially Cyclin-Dependent Kinases (CDKs), are crucial regulators of the cell cycle, and their dysregulation is a common feature in cancer, making them attractive therapeutic targets. astx.com

In FBDD campaigns, the 2-aminopyridine scaffold serves as an effective anchor fragment due to its ability to mimic the adenine (B156593) hinge-binding interactions of ATP in the kinase active site. nih.gov High-throughput screening methods, such as X-ray crystallography, can identify fragments like 2-aminopyridine binding to a target like CDK2. astx.combiorxiv.org

The core scaffold can then be elaborated upon in a process of fragment evolution. The addition of substituents allows for the exploration of adjacent pockets within the target's binding site to improve potency and selectivity. In the case of this compound, the key substituents are:

The N-benzyl group: This bulky, hydrophobic group is designed to occupy a hydrophobic pocket near the ATP-binding site, a common strategy to enhance binding affinity.

The N-methyl group: Methylation of the amine can influence conformation, solubility, and metabolic stability, and can fine-tune the orientation of the benzyl group within its pocket.

The 5-nitro group: This electron-withdrawing group significantly alters the electronics of the pyridine ring and can form specific interactions, such as hydrogen bonds, with residues in the target protein.

The modular synthesis of such fragments allows chemists to rapidly generate analogs and build a structure-activity relationship (SAR) profile, guiding the optimization of fragment hits into potent lead compounds. broadinstitute.org

Computational Approaches in SAR Profiling

Computational chemistry provides indispensable tools for predicting and rationalizing the SAR of compounds like this compound. These methods allow for the efficient screening of virtual libraries and provide insights into the molecular interactions that govern biological activity. nih.gov

Ligand-Target Docking and Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 2-aminopyridine-based kinase inhibitors, docking studies are routinely used to model how these molecules fit into the ATP-binding cleft. nih.govnih.gov

In a typical docking simulation for a compound like this compound with a kinase target (e.g., a CDK or JNK), the following interactions are typically observed: nih.gov

Hinge Interaction: The 2-aminopyridine core forms one or more critical hydrogen bonds with the backbone amide residues of the kinase hinge region. The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a donor.

Hydrophobic Pocket Occupancy: The N-benzyl group is predicted to bind in a nearby hydrophobic region, often referred to as the "back pocket," forming van der Waals interactions with nonpolar amino acid residues.

Solvent-Exposed Region: The 5-nitro group on the pyridine ring often points towards the solvent-exposed region, where it has the potential to interact with charged or polar residues at the entrance of the active site.

These predicted binding modes provide a structural hypothesis for the observed activity of a compound and guide the design of new analogs with improved binding affinity. The table below lists key amino acid residues in the hinge region of a representative kinase that are critical for binding 2-aminopyridine scaffolds.

| Interacting Residue (Example Kinase) | Interaction Type | Role in Binding |

| Leucine | Hydrophobic Interaction | Forms part of the hydrophobic pocket accommodating the benzyl group. |

| Valine | Hydrophobic Interaction | Contributes to the nonpolar environment of the ATP-binding site. |

| Alanine | Hydrophobic Interaction | Lines the binding pocket, interacting with the pyridine ring. |

| Methionine | Hydrogen Bond (Backbone) | Key hinge residue that hydrogen bonds with the aminopyridine core. |

| Glutamic Acid | Hydrogen Bond (Backbone) | Key hinge residue that hydrogen bonds with the aminopyridine core. |

| Cysteine | Hydrogen Bond (Backbone) | Often participates in hinge-binding interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties or structural features. For kinase inhibitors based on the aminopyridine scaffold, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are particularly powerful. nih.govmdpi.com

In a 3D-QSAR study, a series of structurally related compounds are first aligned based on a common scaffold or a docked conformation. nih.gov The CoMFA method then generates steric and electrostatic fields around the molecules. Statistical techniques are used to build a mathematical model that relates the variations in these fields to the observed biological activity (e.g., IC₅₀ values).

A study on aminopyridine carboxamides as JNK-1 inhibitors provides a relevant example. nih.gov The researchers developed a highly predictive CoMFA model based on docking-derived conformations. The statistical quality of a QSAR model is assessed by several parameters, as shown in the table below.

| Parameter | Description | Example Value (JNK-1 Study) nih.gov | Interpretation |

| q² | Cross-validated correlation coefficient | 0.585 | Indicates good internal predictive ability of the model. |

| r² | Non-cross-validated correlation coefficient | 0.988 | Shows a strong correlation between predicted and observed activity for the training set. |

| F-statistic | Fisher test value | 510.200 | Indicates that the model is statistically significant. |

| SEE | Standard Error of Estimate | 0.071 | Represents a low magnitude of error in the predicted values. |

| Components | Number of principal components used | 6 | The optimal number of variables to describe the variance without overfitting. |

The resulting 3D-QSAR model generates contour maps that visualize regions where changes in steric bulk or electrostatic properties would be favorable or unfavorable for activity. These maps serve as a guide for rational drug design, helping chemists decide where to modify a molecule like this compound to enhance its inhibitory potency.

Molecular Interactions and Mechanistic Insights

Characterization of Non-Covalent Interactions

Non-covalent interactions are critical in determining the three-dimensional structure, stability, and interaction profile of a molecule. For N-benzyl-N-methyl-5-nitropyridin-2-amine, these forces dictate how the molecule interacts with itself in a condensed phase and with biological macromolecules.

Hydrogen Bonding Networks: Inter- and Intramolecular

While this compound itself lacks a hydrogen bond donor in its core structure due to the methylation of the amino group, analysis of the closely related compound, 2-amino-5-nitropyridine (B18323), provides insight into potential hydrogen bonding acceptor capabilities. The crystal structure of 2-amino-5-nitropyridine reveals a network of intermolecular hydrogen bonds. It is plausible that the nitrogen atoms of the pyridine (B92270) ring and the oxygen atoms of the nitro group in this compound could act as hydrogen bond acceptors, interacting with suitable donor groups in its environment, such as water molecules or amino acid residues in a protein binding site.

Aromatic Stacking Interactions (π-π, C-H···π)

The presence of two aromatic rings, the benzyl (B1604629) group and the nitropyridine moiety, in this compound suggests the potential for various aromatic stacking interactions. These can include:

π-π stacking: The electron-rich benzyl ring and the electron-deficient nitropyridine ring can engage in face-to-face or offset π-π stacking interactions. These interactions are crucial for the stabilization of crystal structures and for the binding of the molecule to aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in biological targets.

The interplay of these stacking interactions can significantly influence the molecule's conformation and its affinity for binding partners.

Charge Transfer and Electronic Coupling

The electronic structure of this compound, featuring an electron-donating amino group and an electron-withdrawing nitro group on the pyridine ring, is conducive to the formation of intramolecular charge transfer complexes. This charge transfer character can be enhanced by the electronic coupling between the donor and acceptor moieties through the π-system of the pyridine ring. Such electronic properties are often associated with non-linear optical activities and can influence the molecule's reactivity and its ability to engage in electronic interactions with other molecules.

Exploration of Proposed Molecular Mechanisms in Related Biological Systems (Academic, Non-Clinical)

While specific biological targets of this compound have not been extensively reported, the activities of structurally analogous compounds can provide a foundation for proposing potential molecular mechanisms in a non-clinical, academic context.

Enzyme Modulation and Inhibition Principles

Derivatives of nitropyridine have been shown to exhibit inhibitory activity against various enzymes. nih.gov This suggests that this compound could potentially act as an enzyme modulator. The general principles of such inhibition could involve:

Competitive Inhibition: The molecule might bind to the active site of an enzyme, competing with the natural substrate. The affinity for the active site would be determined by the non-covalent interactions discussed above.

Non-competitive Inhibition: The compound could bind to an allosteric site on the enzyme, inducing a conformational change that alters the active site's efficacy without directly blocking substrate binding.

Uncompetitive Inhibition: In this scenario, the inhibitor would bind only to the enzyme-substrate complex.

Based on the activity of related compounds, potential enzyme targets could include kinases, proteases, or other enzymes where the pyridine and benzyl moieties can fit into specific binding pockets. For instance, certain 2-aminopyridine (B139424) derivatives have been investigated as potential inhibitors of Janus kinase 2 (JAK2). tandfonline.com Additionally, some nitropyridine derivatives have demonstrated inhibitory effects on enzymes like urease and chymotrypsin. nih.gov Pyridine derivatives have also been explored as cholinesterase inhibitors. nih.govacs.org

Below is a table summarizing the inhibitory activities of some nitropyridine derivatives against various enzymes, providing a basis for postulating the potential activity of this compound.

| Enzyme Target | Inhibitor Class | Observed Activity of Related Compounds |

| Janus Kinase 2 (JAK2) | 2-aminopyridine derivatives | Potential for inhibition of myeloproliferative diseases. tandfonline.com |

| Urease | 5-nitropyridin-2-yl derivatives | Inhibition with IC50 values in the micromolar range. nih.gov |

| Chymotrypsin | 5-nitropyridin-2-yl derivatives | Dual inhibition activity observed. nih.gov |

| Cholinesterases | Pyridine diamine derivatives | Nanomolar inhibitors with mixed or uncompetitive mechanisms. nih.gov |

Receptor Binding and Agonism/Antagonism Mechanisms

The N-benzyl group is a common pharmacophore in ligands for various receptors. For example, N-benzylated tryptamines are known to bind to serotonin (B10506) (5-HT) receptors. nih.gov The benzyl moiety can engage in hydrophobic and aromatic interactions within the receptor's binding pocket. Therefore, it is conceivable that this compound could interact with certain receptor types.

The mechanism of action at a receptor could be:

Agonism: The molecule binds to the receptor and activates it, eliciting a biological response. This typically requires the molecule to stabilize the active conformation of the receptor.

Antagonism: The molecule binds to the receptor but does not activate it, thereby blocking the binding of the endogenous agonist and inhibiting the biological response.

The specific nature of the interaction (agonist vs. antagonist) would depend on the precise fit of the molecule within the binding site and the conformational changes it induces upon binding. For instance, various benzylpiperazine derivatives have been developed as ligands for sigma-1 (σ1) receptors. nih.gov

The following table outlines receptor binding activities of N-benzyl derivatives, which may inform hypotheses about the potential receptor interactions of this compound.

| Receptor Family | Ligand Class | Binding Affinity of Related Compounds |

| Serotonin (5-HT) Receptors | N-benzyltryptamines | Affinities in the nanomolar range for 5-HT2A receptors. nih.gov |

| Sigma (σ) Receptors | Benzylpiperazine derivatives | High affinity and selectivity for σ1 receptors. nih.gov |

It is crucial to emphasize that these proposed mechanisms are based on the activities of structurally related compounds and would require empirical validation for this compound.

Redox Reactivity of the Nitro Group in Biological Contexts

The biological activity of many nitroaromatic compounds is intrinsically linked to the metabolic reduction of the nitro (-NO₂) group. While direct studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established behavior of other 5-nitropyridine and nitroaromatic derivatives. The electron-withdrawing nature of the nitro group makes it susceptible to enzymatic reduction by various cellular reductases, particularly under hypoxic (low oxygen) conditions.

This reduction is a stepwise process, typically initiated by single- or two-electron transfers from flavoenzymes known as nitroreductases (NTRs). These enzymes catalyze the reduction of the nitro group to nitroso (-NO), hydroxylamino (-NHOH), and ultimately amino (-NH₂) derivatives, using cofactors like NAD(P)H. nih.govresearchgate.net

There are two primary types of nitroreductases that govern this process:

Type I Nitroreductases: These are oxygen-insensitive enzymes that catalyze the two-electron reduction of the nitro group to the nitroso and subsequently to the hydroxylamine (B1172632) and amine products. rsc.org

Type II Nitroreductases: These are oxygen-sensitive enzymes that perform a single-electron reduction, generating a nitro anion radical (Ar-NO₂⁻). rsc.org

In the presence of molecular oxygen, the nitro anion radical formed by Type II nitroreductases can transfer its excess electron to oxygen, regenerating the parent nitroaromatic compound and producing a superoxide (B77818) radical (O₂⁻). This process, known as redox cycling , can occur repeatedly, leading to the consumption of reducing equivalents (like NADPH) and the generation of significant amounts of reactive oxygen species (ROS), including superoxide, hydrogen peroxide, and the highly reactive hydroxyl radical. nih.govresearchgate.netbiosensingusa.com This induction of oxidative stress is a key mechanism of cytotoxicity for many nitroaromatic compounds. researchgate.netresearchgate.net

Under hypoxic conditions, such as those found in solid tumors, the re-oxidation of the nitro anion radical is diminished. This allows for the complete and irreversible reduction of the nitro group to proceed, leading to the formation of cytotoxic hydroxylamine and amine metabolites that can damage cellular macromolecules like DNA. rsc.org This hypoxia-selective activation is a critical principle in the design of certain anticancer prodrugs. rsc.org The reactivity of the nitro group in this compound is therefore expected to be highly dependent on the cellular oxygen concentration and the expression levels of specific nitroreductase enzymes.

Table 1: Key Enzymes and Processes in Nitroaromatic Redox Cycling

| Enzyme/Process | Type | Cofactor | Mechanism | Biological Consequence |

| Type I Nitroreductase | Oxygen-Insensitive | NAD(P)H | Two-electron reduction of -NO₂ to -NHOH and -NH₂. | Formation of cytotoxic metabolites, particularly under hypoxia. |

| Type II Nitroreductase | Oxygen-Sensitive | NAD(P)H | One-electron reduction of -NO₂ to a nitro anion radical. | Initiates redox cycling in the presence of oxygen. |

| Redox Cycling | Aerobic Process | - | Futile cycle of reduction and re-oxidation of the nitro group. | Depletion of cellular reducing equivalents (NADPH) and generation of Reactive Oxygen Species (ROS), leading to oxidative stress. rsc.orgnih.gov |

| NADPH:cytochrome P-450 reductase | Dehydrogenase-electron transferase | NADPH | A primary enzyme involved in the single-electron reduction of nitroaromatics, facilitating redox cycling. nih.gov | Contributes significantly to the aerobic cytotoxicity of nitroaromatic compounds. researchgate.net |

Biophysical Techniques for Interaction Analysis

To fully understand the mechanism of action of this compound, it is crucial to characterize its interactions with biological targets, such as nitroreductase enzymes. A variety of biophysical techniques can be employed for this purpose, each providing unique insights into the binding thermodynamics, kinetics, and structural details of the interaction.

X-ray Crystallography: This powerful technique can provide an atomic-level three-dimensional structure of the compound bound to its target protein. nih.govbham.ac.uk By co-crystallizing this compound with a nitroreductase, researchers can visualize the precise binding mode, identify key amino acid residues involved in the interaction, and understand the conformational changes that occur upon binding. researchgate.netnih.gov This structural information is invaluable for structure-based drug design and for elucidating the catalytic mechanism. For example, crystallographic studies of E. coli nitroreductase have revealed how substrates and inhibitors bind in the active site relative to the FMN cofactor. nih.govrcsb.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.govnews-medical.net It is a label-free technique performed in-solution that can determine the key thermodynamic parameters of an interaction in a single experiment: the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy change (ΔH). nih.govnih.gov From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. This provides a complete thermodynamic profile of the interaction between this compound and a target enzyme, revealing the forces that drive the binding process. news-medical.net

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique for monitoring molecular interactions in real-time. rsc.orgbiosensingusa.com One binding partner (e.g., the nitroreductase enzyme) is immobilized on a sensor surface, and the other (the compound) is flowed over it. The binding event causes a change in the refractive index at the surface, which is detected by the instrument. rsc.org SPR provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₐ), from which the equilibrium dissociation constant (Kₐ) can be calculated. biosensingusa.com This is particularly useful for screening compounds and characterizing the kinetics of their interactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile technique that can provide information on molecular structure, dynamics, and interactions in solution. nih.govnih.gov For interaction analysis, techniques like chemical shift perturbation or saturation transfer difference (STD) NMR can identify binding events and map the interaction interface. Furthermore, NMR can be used to follow the metabolic fate of the compound within cells, identifying the products of nitroreduction and tracking metabolic fluxes by using isotope-labeled versions of the molecule. nih.govresearchgate.net

Fluorescence Spectroscopy: This technique measures the fluorescence of a sample. patsnap.com Changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon ligand binding can be used to monitor the interaction and determine binding affinities. Alternatively, if the compound itself is fluorescent, its fluorescence properties might change upon binding. Fluorescence-based assays are also highly sensitive for monitoring enzyme activity in real-time, for instance, by tracking the consumption of the fluorescent cofactor NADPH during the reduction of the nitro group. patsnap.comnih.gov

Table 2: Summary of Biophysical Techniques for Interaction Analysis

| Technique | Principle | Information Provided | Application Example |

| X-ray Crystallography | Diffraction of X-rays by a crystal of the protein-ligand complex. | High-resolution 3D structure of the binding site, precise binding orientation, key intermolecular interactions. nih.gov | Determining the exact pose of this compound in the active site of a nitroreductase. researchgate.netbham.ac.uk |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon molecular interaction. nih.gov | Binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). news-medical.netnih.gov | Quantifying the complete thermodynamic profile of the compound binding to its target enzyme. |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index caused by binding at a sensor surface. rsc.org | Real-time kinetics: association rate (kₐ), dissociation rate (kₐ), and equilibrium dissociation constant (Kₐ). biosensingusa.com | Measuring the on- and off-rates of the compound's interaction with an immobilized nitroreductase. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. nih.gov | Ligand binding confirmation, interaction site mapping, structural dynamics, and metabolic pathway analysis. nih.govresearchgate.net | Identifying which parts of the compound are in close contact with the enzyme and tracking its conversion to the amine metabolite. |

| Fluorescence Spectroscopy | Measures the emission of light from fluorescent molecules. patsnap.com | Binding affinity, conformational changes, and real-time enzyme kinetics. nih.gov | Monitoring the decrease in NADPH fluorescence to determine the kinetic parameters of the enzymatic reduction of the compound. |

Based on a comprehensive search of publicly available academic and scientific literature, there is insufficient information on the specific chemical compound This compound to generate the detailed article as outlined in the user's request.

Specifically, there is no available information regarding the use of this compound in the following applications:

Academic Applications of N Benzyl N Methyl 5 Nitropyridin 2 Amine As a Chemical Scaffold

Exploration in Advanced Materials Science:No publications were identified that explore the role or potential of this compound in the field of materials science.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided outline without resorting to speculation or incorrectly attributing research from related but structurally different compounds.

Investigation of Nonlinear Optical (NLO) Properties

A comprehensive review of scientific literature reveals a notable absence of specific research focused on the nonlinear optical (NLO) properties of N-benzyl-N-methyl-5-nitropyridin-2-amine. While the molecular structure of this compound, featuring a donor-π-acceptor framework, suggests potential for NLO activity, dedicated experimental or theoretical studies to quantify these properties are not presently available. The field of organic NLO materials is an active area of research, with many pyridine (B92270) derivatives being investigated for their potential applications in photonics and optoelectronics. ias.ac.in Future research endeavors may yet explore the NLO characteristics of this compound.

Applications in Liquid Crystal Technology (by Analogy to N-benzyl-2-methyl-4-nitroaniline)

While direct studies on this compound in liquid crystal technology are unavailable, significant research has been conducted on the analogous compound, N-benzyl-2-methyl-4-nitroaniline (BNA). These studies provide valuable insights into the potential applications of similar chemical scaffolds in enhancing the performance of liquid crystal devices. The dispersion of BNA as a dopant in nematic liquid crystals (LCs) has been shown to significantly improve their electro-optical properties. researchgate.netnih.gov

Research has demonstrated that doping a nematic liquid crystal, such as E7, with BNA can lead to a substantial reduction in the response time of the liquid crystal cell. nih.gov Specifically, a BNA-doped LC cell can exhibit a fall time that is approximately five times faster than that of a pure LC cell. researchgate.netnih.gov This enhancement is attributed to a decrease in the rotational viscosity of the liquid crystal mixture and a reduction in the threshold voltage. researchgate.netnih.gov

The introduction of BNA into the liquid crystal matrix decreases the splay elastic constant and increases the dielectric anisotropy of the mixture, both of which contribute to a lower threshold voltage. researchgate.netnih.gov Furthermore, the presence of BNA can induce a spontaneous polarization electric field, which provides an additional restoring force that aids in decreasing the fall time of the LC cell. nih.gov

A comparative study has shown that while other organic dopants might lead to a greater increase in dielectric anisotropy, BNA is particularly effective at reducing rotational viscosity and threshold voltage, making it highly suitable for fabricating fast-response liquid crystal devices. mdpi.comresearchgate.net Beyond the improvements in switching speed, BNA doping has also been found to provide a blue-light filtering function, as the dopant exhibits considerable absorbance at wavelengths below 450 nm. nih.gov This feature is particularly beneficial for ophthalmic applications of liquid crystal lenses. nih.gov

The following tables summarize the key findings from studies on BNA-doped nematic liquid crystals:

| Property | Effect of BNA Doping | Reference |

| Fall Time | Up to 5-6 times faster than undoped liquid crystal | researchgate.netnih.govnih.gov |

| Threshold Voltage | Decreased by up to 25% | mdpi.com |

| Rotational Viscosity | Decreased by up to 44% | researchgate.net |

| Dielectric Anisotropy | Increased | researchgate.netnih.gov |

| Splay Elastic Constant | Decreased | researchgate.netnih.gov |

| Blue Light Filtering | Significant absorbance below 450 nm | nih.gov |

Table 1: Effects of N-benzyl-2-methyl-4-nitroaniline (BNA) Doping on Nematic Liquid Crystals

| Dopant | Change in Threshold Voltage | Change in Rotational Viscosity | Fall Time Improvement | Reference |

| N-benzyl-2-methyl-4-nitroaniline (BNA) | -25% | -44% | 5-fold | mdpi.comresearchgate.net |

| Morpholinium 2-chloro-4-nitrobenzoate (M2C4N) | -20% | N/A | 3-fold | mdpi.com |

Table 2: Comparative Electro-Optical Performance of Organic Dopants in Nematic Liquid Crystals

These findings on N-benzyl-2-methyl-4-nitroaniline strongly suggest that this compound, due to its structural similarities, could be a promising candidate for similar applications in advanced liquid crystal displays and devices, warranting future investigation.

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of N-benzyl-N-methyl-5-nitropyridin-2-amine, while effective, presents opportunities for improvement in terms of efficiency and environmental impact. Future research will likely focus on the adoption of green chemistry principles to create more sustainable synthetic routes.

Modern synthetic techniques such as microwave-assisted synthesis and flow chemistry are promising avenues for exploration. Microwave irradiation can significantly reduce reaction times and, in some cases, improve product yields for the synthesis of pyridine (B92270) derivatives. Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, which could lead to a more efficient and reproducible synthesis of the target molecule.

Furthermore, the development of novel catalytic systems is a critical area of interest. This includes the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste. Research into multicomponent reactions , where three or more reactants are combined in a single step to form the final product, could also provide a more atom-economical and efficient synthetic pathway. The exploration of greener solvents and bio-based starting materials will also be crucial in reducing the environmental footprint of the synthesis.

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction control. | Optimization of reaction conditions (temperature, time, power) for the specific synthesis of this compound. |

| Flow Chemistry | Improved safety and scalability, precise process control, potential for automation. | Development of continuous flow processes for the nitration and subsequent N-alkylation/N-methylation steps. |

| Catalytic Approaches | Increased reaction rates, improved selectivity, potential for catalyst recycling. | Design and screening of novel heterogeneous or homogeneous catalysts for the key synthetic transformations. |

| Multicomponent Reactions | High atom economy, reduced number of synthetic steps, operational simplicity. | Design of a convergent multicomponent strategy for the one-pot synthesis of the target compound. |

Advanced Mechanistic Studies at the Molecular Level

A thorough understanding of the reaction mechanisms at a molecular level is fundamental to optimizing existing synthetic routes and designing novel chemical transformations. For this compound, future mechanistic studies should focus on several key areas.

Detailed investigations into the nucleophilic aromatic substitution (SNAr) reactions involving the 2-aminopyridine (B139424) core are warranted. Kinetic studies, including the determination of rate laws and activation parameters, can provide valuable insights into the reaction mechanism and the influence of substituents and reaction conditions. The identification and characterization of reaction intermediates and transition states, potentially through spectroscopic techniques such as NMR and mass spectrometry, would further elucidate the reaction pathway.

Computational chemistry, particularly Density Functional Theory (DFT) , can be a powerful tool for modeling reaction pathways, calculating activation energies, and visualizing transition state geometries. Such theoretical studies can complement experimental findings and provide a deeper understanding of the factors that control reactivity and selectivity. For instance, computational analysis could be employed to explore the mechanism of the N-alkylation and N-methylation steps in the synthesis of the target compound.

Computational Design and Predictive Modeling for Novel Analogues

Computational chemistry and molecular modeling offer powerful tools for the rational design of novel analogues of this compound with potentially enhanced biological activity or other desirable properties. Future research in this area will likely involve a combination of ligand-based and structure-based drug design approaches.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop mathematical models that correlate the structural features of a series of related compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding synthetic efforts towards more promising candidates.

If the biological target of this compound is known, molecular docking simulations can be used to predict the binding mode and affinity of the compound and its analogues to the target's active site. This information can be invaluable for designing modifications to the molecule that are likely to improve its binding and, consequently, its biological efficacy.

These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Exploration of New Application Domains in Chemical Research

Beyond its current applications in medicinal chemistry, this compound and its derivatives may find utility in a variety of other areas of chemical research. The presence of a nitro group and a substituted amino group on the pyridine ring provides a versatile platform for further chemical modification.

The nitro group can be reduced to an amino group, which can then be further functionalized, opening up possibilities for the synthesis of a wide range of new compounds. The pyridine nitrogen atom can also be quaternized to form pyridinium (B92312) salts, which may exhibit interesting photophysical or electrochemical properties.

Potential new application domains that could be explored include:

Materials Science: The development of novel organic materials with interesting electronic or optical properties. The extended π-system of the molecule could be exploited in the design of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Catalysis: The synthesis of novel ligands for transition metal catalysis. The nitrogen atoms in the pyridine ring and the amino group could potentially coordinate to metal centers, creating catalysts for a variety of organic transformations.

Chemical Sensing: The design of chemosensors for the detection of specific analytes. The electronic properties of the molecule could be modulated by the binding of an analyte, leading to a detectable change in its spectroscopic properties.

The exploration of these and other new application domains will require a multidis-ciplinary approach, combining expertise in synthetic chemistry, materials science, and analytical chemistry.

Q & A

Basic: What synthetic methodologies are recommended for N-Benzyl-N-methyl-5-nitropyridin-2-amine in academic settings?

Answer:

A robust approach involves reductive amination using a Pd/NiO catalyst under hydrogen atmosphere (25°C, 10 hours), as demonstrated for structurally similar amines . Post-synthesis purification can be achieved via silica gel chromatography to isolate the target compound with high yield (≥84%) and purity. Reaction optimization should include stoichiometric control of the benzylating agent and monitoring by TLC or HPLC.

Advanced: How can discrepancies in crystallographic data for this compound derivatives be resolved?

Answer:

For structural ambiguities, employ single-crystal X-ray diffraction (120 K data collection) with refinement using SHELXTL software . Validate thermal ellipsoid models with ORTEP-3 for graphical representation . Cross-check bond lengths/angles against density functional theory (DFT) calculations (e.g., Colle-Salvetti correlation-energy formula ) to resolve conflicts between experimental and theoretical geometries.

Basic: What safety protocols are critical during handling of this compound?

Answer:

Use P95 respirators (US) or ABEK-P2 cartridges (EU) to mitigate inhalation risks . Avoid aqueous discharge to prevent environmental contamination. Conduct stability tests under inert atmospheres (N₂/Ar) to minimize unintended reactions. Acute toxicity data gaps necessitate adherence to ALARA principles (As Low As Reasonably Achievable).

Advanced: How to assess and mitigate risks of nitrosamine formation in this compound?

Answer:

Screen for nitrosating agents (e.g., nitrites) using USEPA Method 521 . Perform risk assessments via APIC/EMA questionnaires to evaluate raw material contamination (e.g., secondary amine residues) . Stability studies under accelerated conditions (40°C/75% RH) with LC-MS monitoring can detect trace N-nitrosamine byproducts.

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer:

- ¹H NMR (400 MHz, CDCl₃): Assign peaks using coupling constants (e.g., aromatic protons at δ 8.1–8.3 ppm) .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 264.31) .

- FT-IR : Identify nitro group stretches (~1520 cm⁻¹) and amine N-H bends (~1600 cm⁻¹).

Advanced: How to address contradictions in DFT-derived electronic properties vs. experimental data?

Answer:

Incorporate gradient expansions into the Colle-Salvetti correlation-energy functional to refine electron density and local kinetic-energy terms . Validate via comparative analysis of HOMO-LUMO gaps (experimental: UV-Vis; theoretical: DFT/B3LYP). For discrepancies in dipole moments, recalibrate basis sets (e.g., 6-311++G**) and solvent effect models (PCM/COSMO).

Basic: What chromatographic methods are suitable for purity analysis?

Answer:

Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. For preparative isolation, flash chromatography (hexane/EtOAc eluent) achieves >95% purity, as validated by similar nitropyridine derivatives .

Advanced: How to design stability studies for this compound under reactive conditions?

Answer:

Expose the compound to oxidizing agents (e.g., H₂O₂), acid/base environments (pH 1–13), and UV light to assess degradation pathways. Monitor via LC-MS for nitro group reduction or benzyl cleavage products. Kinetic modeling (Arrhenius plots) predicts shelf-life under storage conditions .

Basic: What are the key considerations for solvent selection in reaction optimization?

Answer:

Prioritize aprotic solvents (e.g., DCM, toluene) to avoid nucleophilic interference. For Pd-catalyzed reactions, ensure solvent compatibility with H₂ gas (e.g., EtOH as a proton source) . Solubility tests (DMSO-d₆ for NMR) guide recrystallization solvent pairs (e.g., EtOAc/hexane).

Advanced: How to resolve ambiguities in tautomeric or conformational equilibria?

Answer:

Combine variable-temperature NMR (-40°C to 80°C) to detect tautomer populations. DFT-based conformational searches (e.g., Gaussian 16) identify low-energy states, validated by NOESY correlations for spatial proximity . For crystallographic disorder, apply TWINABS correction and refine occupancy ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.